N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea
Overview
Description
N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.1822538 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuropharmacological Research
WAY-100635 and Its Impact on Serotonergic Neurons N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) is a potent and selective 5-HT1A receptor antagonist. This compound has been instrumental in neuropharmacological research, particularly in studying the regulatory mechanisms of 5-hydroxytryptamine (serotonin) on neuronal firing. WAY-100635 effectively abolishes the inhibitory actions of serotonin and related agonists on 5-HT neuronal firing, providing a valuable tool for dissecting the roles of 5-HT1A receptors in various physiological and pathological processes (Craven, Grahame-Smith, & Newberry, 1994).
Radioligand Development for PET Imaging
[18F]p-MPPF A Tool for Serotonergic Neurotransmission Studies
The development of [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, has marked a significant advance in the study of serotonergic neurotransmission using positron emission tomography (PET). This 5-HT1A antagonist allows for the non-invasive exploration of serotonin receptor distribution and function, facilitating research into various neurological disorders and the effects of pharmacological interventions. The paper summarizes the compound's synthesis, radiochemistry, and application in animal and human studies, highlighting its potential for advancing our understanding of the serotonergic system (Plenevaux et al., 2000).
Chemical Synthesis and Modification
Directed Lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea Research into the directed lithiation of compounds similar to N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea provides insights into novel synthetic pathways for the modification and development of new chemical entities. The study focuses on achieving selective lithiation and subsequent reactions to introduce various functional groups, expanding the toolkit available for medicinal chemistry and drug development efforts (Smith, El‐Hiti, & Alshammari, 2013).
Properties
IUPAC Name |
1-[2-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(2-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c1-16-5-3-4-6-18(16)24-21(27)23-9-10-25-11-13-26(14-12-25)19-15-17(22)7-8-20(19)28-2/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZVAJFSCGGMOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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